Lys5 Acetylation: Charge and H-Bond Differentiation
At the molecular level, Acetyl-Lys5-octreotide differs from unmodified octreotide by replacement of the Lys5 ε-NH3+ group with an Nε-acetyl moiety (CH3C=O) . This modification abolishes the pH-dependent positive charge on the lysine side chain (pKa ~10.5 for free ε-amine vs. neutral acetyl cap) and reduces hydrogen-bond donor capacity from three donors (NH3+) to one (amide NH) [1]. While direct receptor affinity data for Acetyl-Lys5-octreotide are not publicly reported, class-level evidence demonstrates that lysine modifications in somatostatin analogs directly modulate SSTR binding profiles; for reference, octreotide binds SSTR2 with Ki = 0.4-2.1 nM and SSTR5 with Ki = 5.6-32 nM .
| Evidence Dimension | Functional group identity at position 5 side chain |
|---|---|
| Target Compound Data | Nε-acetyl-L-lysine (neutral amide; no ionizable amine) |
| Comparator Or Baseline | Unmodified octreotide: free L-lysine ε-amine (pKa ~10.5; cationic at physiological pH) |
| Quantified Difference | Charge state alteration (+1 to 0 at pH 7.4); hydrogen-bond donor count reduction (3 to 1) |
| Conditions | Structural analysis based on published sequence data and established lysine acetylation chemistry |
Why This Matters
Procurement of Acetyl-Lys5-octreotide is essential when experimental design requires a charge-neutral or protected-lysine octreotide scaffold for studies where electrostatic interactions confound binding or internalization measurements.
- [1] Standard lysine acetylation chemistry: Nε-acetylation neutralizes ε-amino group and replaces NH3+ with CH3C=O-NH. View Source
